Lipophilicity and N-Pentyl Chain Effect
2-Chloro-N-pentylpropanamide exhibits a predicted XLogP3 value of 2.4, indicating its relative lipophilicity [1]. This value is substantially higher than that expected for shorter-chain analogs, which would have lower XLogP3 values. The increased lipophilicity of the N-pentyl derivative directly impacts its solubility profile and its predicted retention time in reversed-phase chromatographic separations, making it a more hydrophobic entity than its smaller counterparts.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Shorter-chain N-alkyl-2-chloropropanamides (e.g., N-ethyl, N-propyl). Exact XLogP3 values not found in this analysis but are expected to be lower. |
| Quantified Difference | Difference not quantified due to missing comparator data; however, the directionality of the effect is established by the presence of a 5-carbon alkyl chain. |
| Conditions | Computed value using XLogP3 algorithm, as reported in PubChem [1]. |
Why This Matters
The quantifiable XLogP3 of 2.4 defines its hydrophobic character, which is a critical parameter for predicting compound behavior in extraction protocols, chromatographic method development, and preliminary assessments of membrane permeability or blood-brain barrier penetration potential.
- [1] PubChem. (2025). 2-Chloro-N-pentylpropanamide. PubChem CID 20441630. View Source
